LY2828360

Description

Contextualization of Cannabinoid Receptor Research

Research into cannabinoid receptors has evolved significantly since the identification of the psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), in the 1960s. smithsonianmag.comilae.orgcambridge.org The discovery of specific cannabinoid receptors in the late 1980s provided a molecular basis for the effects of cannabinoids. smithsonianmag.comilae.orgcambridge.orglumirlab.com The first cannabinoid receptor, CB1, was identified in the brain, followed by the cloning of the second receptor, CB2, primarily found in immune cells in the early 1990s. ilae.orglumirlab.comwikipedia.org This led to the realization of an endogenous cannabinoid system, comprising these receptors, endogenous ligands (endocannabinoids like anandamide and 2-AG), and the enzymes involved in their synthesis and degradation. ilae.orgcambridge.orgwikipedia.org The distribution and function of these receptors have since been extensively studied, revealing their involvement in a wide range of physiological processes. wikipedia.org

Significance of Cannabinoid Receptor Type 2 as a Therapeutic Target in Biomedical Science

The CB2 receptor has emerged as a promising therapeutic target due to its prevalent expression in immune cells and its role in modulating inflammatory and immune responses. wikipedia.orgbiorxiv.orgmdpi.com Unlike CB1 receptors, which are largely responsible for the psychotropic effects of cannabinoids and are highly expressed in the central nervous system, CB2 receptors are primarily located in peripheral tissues and immune cells, with lower expression in the brain. wikipedia.orghcplive.com This differential distribution suggests that targeting CB2 receptors could offer therapeutic benefits for conditions involving inflammation and pain without the undesirable central nervous system-mediated side effects associated with CB1 activation. nih.govmcw.eduresearchgate.netnih.gov Research has explored the potential of CB2 agonists in treating various conditions, including neuropathic pain, inflammatory diseases, and neurodegenerative disorders. nih.govresearchgate.netmdpi.comnih.gov Activation of CB2 receptors has been shown in preclinical studies to attenuate neuropathic pain and inhibit inflammation. nih.gov

Overview of G Protein-Biased Agonism in Contemporary Drug Discovery

G protein-coupled receptors (GPCRs), including cannabinoid receptors, are a major class of drug targets. researchgate.netscienceopen.comoup.com Traditionally, receptor agonists were viewed as simply activating a receptor to elicit a response. However, the concept of biased agonism, also known as functional selectivity, has revolutionized contemporary drug discovery. researchgate.netscienceopen.comoup.comnih.gov Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a GPCR over others. researchgate.netscienceopen.comoup.comnih.gov GPCRs can couple to different intracellular signaling molecules, primarily G proteins and β-arrestins, which can lead to distinct cellular responses. researchgate.netscienceopen.comnih.gov A biased agonist preferentially stabilizes receptor conformations that favor coupling to specific signaling transducers (e.g., G proteins over β-arrestin), potentially leading to a more targeted therapeutic effect with reduced unwanted side effects mediated by alternative pathways. researchgate.netscienceopen.comoup.comnih.gov This paradigm offers opportunities to design drugs that selectively activate beneficial signaling pathways while avoiding those that lead to adverse effects. researchgate.netscienceopen.comoup.comnih.gov

Detailed Research Findings on LY2828360

Preclinical studies have investigated the effects of this compound, particularly in models of pain and opioid dependence. This compound has been described as a slowly signaling, G protein-biased CB2 agonist. nih.govmedchemexpress.com

In models of chemotherapy-induced neuropathic pain, this compound has demonstrated the ability to suppress neuropathic nociception. nih.govnih.govmedchemexpress.com Studies in mice treated with paclitaxel showed that this compound increased mechanical paw withdrawal thresholds and suppressed paclitaxel-induced mechanical allodynia in a dose-dependent manner. caymanchem.comnih.gov The antiallodynic efficacy of this compound was found to be dependent on the presence of CB2 receptors, as this effect was absent in CB2 knockout mice. nih.govmedchemexpress.combiorxiv.org

Furthermore, research has explored the interaction between this compound and morphine, a widely used opioid analgesic. Chronic morphine use can lead to the development of tolerance and dependence. researchgate.net this compound has been shown to attenuate the development of tolerance to the antiallodynic effects of morphine in preclinical models. caymanchem.comnih.govnih.govresearchgate.netnih.gov Co-administration of this compound with morphine blocked morphine tolerance in wild-type mice but not in CB2 knockout mice, indicating a CB2 receptor-mediated effect. nih.govnih.gov this compound also attenuated opioid withdrawal symptoms in morphine-dependent mice. nih.govnih.govresearchgate.net

Beyond neuropathic pain, this compound has been investigated in models of joint pain. In a rat model of knee joint-related chronic pain induced by monoiodoacetic acid (MIA), this compound reduced differences in hind paw weight bearing. caymanchem.comnih.gov It has also shown oral activity and efficacy in a preclinical model of joint pain. nih.govnih.gov

In vitro studies have provided insights into the signaling profile of this compound. It has been shown to inhibit cAMP accumulation and activate ERK1/2 signaling. nih.govnih.govmedchemexpress.com Notably, this compound failed to recruit β-arrestin or induce CB2 receptor internalization in these studies, supporting its characterization as a G protein-biased agonist. nih.govnih.gov

While preclinical data have shown promising results for this compound in pain models and in modulating opioid effects, it is important to note that a clinical trial investigating this compound in patients with osteoarthritic knee pain did not demonstrate efficacy. nih.govhcplive.comnih.govidrblab.net However, the compound had previously been deemed safe for use in humans. hcplive.com The lack of efficacy in this specific clinical trial may be related to differences in pain mechanisms between preclinical models and established pain syndromes in patients. researchgate.netnih.gov

Data Table: Preclinical Findings of this compound

| Effect Measured | Model Used | Key Finding | Reference |

| Suppression of Neuropathic Nociception | Paclitaxel-induced neuropathic pain (mice) | Increased mechanical paw withdrawal thresholds; dose-dependent suppression. | caymanchem.comnih.gov |

| Attenuation of Morphine Tolerance | Morphine-dependent mice | Blocked development of tolerance to antiallodynic effects of morphine. | caymanchem.comnih.govnih.govresearchgate.netnih.gov |

| Attenuation of Opioid Withdrawal | Morphine-dependent mice | Reduced withdrawal symptoms. | nih.govnih.govresearchgate.net |

| Reduction in Joint Pain | MIA-induced knee joint pain (rats) | Reduced differences in hind paw weight bearing. | caymanchem.comnih.gov |

| CB2 Receptor Activation (in vitro) | GTPγS binding assay | Selective activation of CB2 over CB1. | caymanchem.com |

| Intracellular Signaling (in vitro) | cAMP accumulation, ERK1/2 signaling, β-arrestin recruitment | Inhibited cAMP, activated ERK1/2, failed to recruit β-arrestin. | nih.govnih.govmedchemexpress.com |

Propriétés

IUPAC Name |

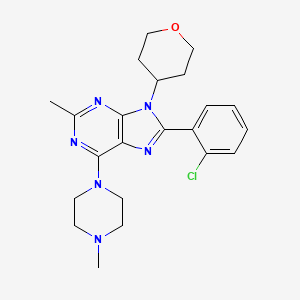

8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMNDPDJRSEZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231220-79-3 | |

| Record name | LY-2828360 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY2828360 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2828360 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Ly2828360

Cannabinoid Receptor Type 2 Binding and Activation Profiles of the Chemical Compound

LY2828360 is characterized as a potent agonist at the CB2 receptor. Studies have shown that it possesses similar affinity for both human and rat CB2 receptors, with reported Kᵢ values of 40.3 nM and 36.7 nM, respectively. probechem.comcaymanchem.com In functional assays utilizing [³⁵S]-GTPγS binding, this compound demonstrates agonist activity at the human CB2 receptor with an EC₅₀ of 20.1 nM. probechem.comcaymanchem.commedchemexpress.com

Crucially, this compound exhibits significant selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1). In [³⁵S]-GTPγS binding assays, the EC₅₀ for human CB1 receptor activation is reported as >100,000 nM, indicating a selectivity of over 5000-fold for CB2 compared to CB1. caymanchem.commedchemexpress.comgoogle.com This selectivity is a key characteristic, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, which are generally undesirable in therapeutic contexts. nih.gov

While this compound acts as an agonist at CB2 receptors, its activation profile is described as slowly acting but efficacious. probechem.commedchemexpress.comnih.govnih.gov This contrasts with some other known CB2 agonists, such as CP55,940, which exhibit more rapid activation kinetics in certain signaling pathways. nih.gov

Investigation of G Protein-Coupled Signaling Pathways Mediated by the Chemical Compound

As a G protein-coupled receptor (GPCR), the CB2 receptor primarily couples to Gᵢ/₀ proteins upon activation. mdpi.comunife.it This coupling typically leads to the inhibition of adenylyl cyclase activity. mdpi.comunife.it this compound's interaction with CB2 receptors triggers downstream signaling cascades, including modulation of cyclic AMP accumulation and activation of the extracellular signal-regulated kinase (ERK) pathway. probechem.commedchemexpress.comnih.govnih.govnih.gov

Modulation of Cyclic AMP Accumulation by the Chemical Compound

Activation of CB2 receptors by agonists like this compound typically results in the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation. probechem.commedchemexpress.comnih.govmdpi.comresearchgate.net this compound has been shown to inhibit cAMP accumulation, consistent with its agonist activity at Gᵢ/₀-coupled CB2 receptors. probechem.commedchemexpress.comnih.gov However, the kinetics of this inhibition by this compound are described as delayed compared to other agonists like CP55,940. nih.gov At earlier time points (e.g., 5 minutes), this compound may show little to no effect on cAMP levels, while a potent and efficacious inhibition is observed at later time points (e.g., 30 minutes). nih.gov

Extracellular Signal-Regulated Kinase 1/2 Activation by the Chemical Compound

CB2 receptor activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a process mediated by Gβγ subunits and potentially β-arrestin recruitment. mdpi.comiu.edu this compound has been demonstrated to activate ERK1/2 signaling. probechem.commedchemexpress.comnih.govnih.gov Similar to its effects on cAMP, the activation of ERK1/2 by this compound appears to follow delayed kinetics. nih.gov While some agonists may induce rapid ERK1/2 phosphorylation, this compound's effect is more pronounced at later time points. nih.gov This activation of ERK1/2 by this compound is dependent on CB2 receptors and can be blocked by pertussis toxin (PTX), indicating its mediation through Gᵢ/₀ proteins. nih.goviu.edu

Analysis of Beta-Arrestin Recruitment and Receptor Internalization Dynamics Associated with the Chemical Compound

Beta-arrestin recruitment and receptor internalization are important processes in GPCR signaling and regulation, often leading to signal termination and receptor desensitization. google.commdpi.comresearchgate.net Studies investigating the interaction of this compound with these pathways at the CB2 receptor have yielded notable findings. This compound has been reported to fail to recruit β-arrestin or induce CB2 receptor internalization in certain in vitro systems. probechem.comnih.govnih.govnih.gov This is in contrast to some other CB2 agonists, such as CP55,940, which do promote β-arrestin recruitment and receptor internalization. nih.govresearchgate.net

In a β-arrestin assay for the human CB2 receptor, this compound showed an EC₅₀ of 3 nM but with a relatively low efficacy of only 41% compared to CP55,940. google.com Furthermore, in assays using rat CB2 receptors, this compound demonstrated an absence of agonist activity for β-arrestin recruitment and effectively functioned as a CB2 receptor antagonist in blocking CP55,940-stimulated β-arrestin recruitment. google.com This suggests a differential interaction with the β-arrestin pathway depending on the species or assay conditions.

The lack of robust β-arrestin recruitment and receptor internalization observed with this compound contributes to its classification as a functionally selective or biased agonist. probechem.comnih.govnih.govnih.gov

Functional Selectivity and Biased Agonism of the Chemical Compound at the Cannabinoid Receptor Type 2

Functional selectivity, or biased agonism, describes the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor while showing reduced or no efficacy in activating other pathways. mdpi.comresearchgate.netarabjchem.org this compound has been characterized as a G protein-biased CB2 agonist. probechem.comnih.govnih.govnih.govresearchgate.netnih.govresearchgate.net This bias is evident in its ability to effectively activate G protein-mediated signaling pathways, such as the inhibition of cAMP accumulation and activation of ERK1/2, while showing limited or no efficacy in recruiting β-arrestin or inducing receptor internalization. probechem.commedchemexpress.comnih.govnih.govnih.gov

This biased signaling profile suggests that this compound preferentially stabilizes receptor conformations that favor G protein coupling over β-arrestin recruitment. The delayed kinetics observed in its signaling further distinguish its pharmacological profile. nih.gov The functional selectivity of this compound at the CB2 receptor is considered a significant aspect of its pharmacology, potentially contributing to differential therapeutic effects and side effect profiles compared to unbiased or β-arrestin-biased CB2 agonists. mdpi.comresearchgate.net

Data Tables

Based on the search results, the following data points regarding the binding and activation of this compound at CB2 receptors can be summarized in a table:

| Assay Type | Target Receptor | Species | Value | Unit | Reference |

| Kᵢ Binding Affinity | CB2 | Human | 40.3 | nM | probechem.comcaymanchem.com |

| Kᵢ Binding Affinity | CB2 | Rat | 36.7 | nM | probechem.comcaymanchem.com |

| EC₅₀ ([³⁵S]-GTPγS) | CB2 | Human | 20.1 | nM | probechem.comcaymanchem.commedchemexpress.com |

| EC₅₀ ([³⁵S]-GTPγS) | CB2 | Sf9 | 20 | nM | medchemexpress.com |

| EC₅₀ ([³⁵S]-GTPγS) | CB1 | Human | >100,000 | nM | caymanchem.commedchemexpress.com |

| EC₅₀ ([³⁵S]-GTPγS) | CB1 | Sf9 | >100,000 | nM | medchemexpress.com |

| EC₅₀ (β-arrestin) | CB2 | Human | 3 | nM | google.com |

Preclinical Efficacy Studies of Ly2828360 in Disease Models

Efficacy of the Chemical Compound in Neuropathic Pain Models

Neuropathic pain, resulting from damage to the nervous system, is often challenging to treat effectively. ijbcp.com Preclinical research has explored the effects of LY2828360 in several models designed to mimic aspects of human neuropathic pain. nih.govnih.gov

Chemotherapy-Induced Neuropathic Nociception Studies Involving the Chemical Compound

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant side effect of certain cancer treatments, characterized by mechanical and thermal hypersensitivity. researchgate.net Studies in mice and rats have investigated the efficacy of this compound in models of paclitaxel-induced neuropathic pain. nih.govnih.govnih.gov

In wild-type mice, acute systemic administration of this compound dose-dependently suppressed paclitaxel-induced mechanical and cold allodynia. medchemexpress.com The suppression of mechanical and cold hypersensitivities was time-dependent, lasting for at least 4.5 hours post-injection. medchemexpress.com Sustained efficacy in reducing paclitaxel-induced mechanical hypersensitivity was observed in male rats following acute administration of this compound at doses of 3 and 10 mg/kg (i.p.). nih.gov This efficacy was maintained after 10 days of repeated dosing in rats. nih.gov Similarly, in wild-type mice, this compound (3 mg/kg per day i.p.) suppressed paclitaxel-induced neuropathic pain over 12 consecutive days without the development of tolerance. nih.govnih.gov The antiallodynic efficacy of this compound in this model was absent in CB2 knockout mice, indicating that its effects are mediated via the CB2 receptor. nih.gov

Furthermore, this compound has been shown to suppress chemotherapy-induced neuropathic nociception and attenuate the development of tolerance to morphine in paclitaxel-treated mice. nih.govnih.gov Combinations of this compound and morphine produced synergistic anti-allodynic effects in suppressing paclitaxel-induced mechanical allodynia in rats. nih.gov

Investigations of the Chemical Compound in Spared Nerve Injury Models of Neuropathic Pain

The spared nerve injury (SNI) model in rodents is a model of neuropathic pain induced by partial denervation, resulting in tactile hypersensitivity. researchgate.net Acute administration of this compound (10 mg/kg i.p.) attenuated mechanical hypersensitivity in an SNI rat model, although a lower dose (3 mg/kg i.p.) was ineffective. nih.gov The efficacy of this compound in the SNI model was sustained following 10 days of repeated dosing in rats. nih.gov

Evaluation of the Chemical Compound in Antiretroviral-Induced Neuropathic Pain Models

Painful peripheral neuropathy is a common complication associated with HIV infection and antiretroviral therapy. biorxiv.orgcpdaconference.org Studies using the antiretroviral agent Zalcitabine (ddC) to induce neuropathic nociception in mice have evaluated this compound. nih.govnih.gov this compound alleviated ddC-induced neuropathic pain in mice of both sexes. nih.gov Higher doses (1 and 3 mg/kg, i.p.) produced complete reversal of ddC-induced mechanical and cold hypersensitivity, while a lower dose (0.3 mg/kg, i.p.) produced a partial reversal. nih.gov These benefits were absent in global CB2 knockout mice. nih.govnih.gov Conditional deletion of CB2 from peripheral sensory neurons eliminated the antinociceptive efficacy of this compound in this model, suggesting that CB2 receptors on these neurons are necessary for its effects. biorxiv.orgcpdaconference.orgnih.gov

This compound also suppressed the development of morphine tolerance and reversed established morphine tolerance in ddC-treated mice, with greater efficacy observed in male compared to female mice. nih.govnih.gov

Efficacy of the Chemical Compound in Inflammatory and Joint Pain Models

Inflammatory and joint pain conditions are characterized by inflammation and tissue damage. ijbcp.com Preclinical studies have explored the effects of this compound in models representing these pain states. nih.govresearchgate.net

Studies of the Chemical Compound in Monoiodoacetic Acid-Induced Joint Pain

The monoiodoacetic acid (MIA) model in rats is a preclinical model of knee joint-related chronic pain, mimicking features of osteoarthritis. caymanchem.commdpi.com this compound has shown potent oral activity and efficacy in this model. nih.govresearchgate.net this compound (0.3 mg/kg p.o.) produced a dose-related reversal of pain using incapacitance testing, demonstrating equivalent efficacy to the nonsteroidal anti-inflammatory drug diclofenac. nih.gov this compound reduced differences in hind paw weight bearing between MIA- and saline-injected knees in rats at doses greater than or equal to 0.1 mg/kg. caymanchem.comcaymanchem.com

Preclinical Assessment of the Chemical Compound in Models of Endometriosis-Associated Pain

Endometriosis is a condition that can cause chronic pelvic pain. ukri.orgnih.gov Research is ongoing to evaluate the impact of this compound in mouse models of endometriosis that replicate key features of the human disease, including pelvic pain. ukri.orged.ac.uk Studies are designed to assess the effect of this compound on pain behaviors and the phenotype of cells within endometriotic lesions in these models. ukri.orged.ac.uk The primary objective of some of these preclinical studies is to gather information in preparation for potential clinical trials in women with endometriosis-associated pain. ukri.org

Summary of Preclinical Efficacy Findings

| Pain Model | Species | Key Findings | Source(s) |

| Chemotherapy-Induced Neuropathic Nociception | Mouse | Suppressed mechanical and cold allodynia; sustained efficacy without tolerance; effects absent in CB2 KO mice. | nih.govnih.govnih.govmedchemexpress.com |

| Chemotherapy-Induced Neuropathic Nociception | Rat | Attenuated mechanical hypersensitivity acutely and with repeated dosing; synergistic effects with morphine. | nih.govnih.gov |

| Spared Nerve Injury (SNI) | Rat | Attenuated mechanical hypersensitivity acutely (at higher dose) and with sustained efficacy after repeated dosing. | nih.gov |

| Antiretroviral-Induced Neuropathic Pain | Mouse | Alleviated mechanical and cold allodynia; effects absent in global and peripheral sensory neuron-specific CB2 KO mice; suppressed/reversed morphine tolerance. | biorxiv.orgcpdaconference.orgnih.govnih.gov |

| Monoiodoacetic Acid (MIA)-Induced Joint Pain | Rat | Produced dose-related reversal of pain; equivalent efficacy to diclofenac; reduced hind paw weight bearing deficits. | nih.govcaymanchem.comcaymanchem.com |

| Endometriosis-Associated Pain | Mouse | Preclinical studies are underway to assess efficacy on pain behaviors and lesion characteristics. | ukri.orged.ac.uk |

Characterization of the Chemical Compound's Efficacy in Cannabinoid Receptor Type 2 Knockout Models

Studies utilizing CB2 knockout (KO) mice have been crucial in characterizing the dependence of this compound's efficacy on the CB2 receptor. In global CB2 KO mice, the antiallodynic efficacy of this compound was found to be absent in models of chemotherapy-induced neuropathic pain and anti-retroviral-induced neuropathic nociception. nih.govresearchgate.netpatsnap.comnih.gov This indicates that the therapeutic effects of this compound in these pain models are mediated through the activation of CB2 receptors.

Further studies using conditional knockout mice have helped to pinpoint the location of the CB2 receptors critical for this compound's effects. The antinociceptive efficacy of this compound was absent in conditional KO mice lacking CB2 receptors in peripheral sensory neurons (AdvillinCRE/+; CB2f/f mice). researchgate.netresearchgate.netpatsnap.comnih.gov This suggests that CB2 receptors located on peripheral sensory neurons are necessary for the antinociceptive effects of this compound in models of anti-retroviral toxic neuropathy and inflammatory pain. researchgate.netresearchgate.netnih.gov

Data from these studies highlight the essential role of the CB2 receptor, particularly on peripheral sensory neurons, in mediating the preclinical efficacy of this compound in various pain models.

| Mouse Model | Pain Model Type | This compound Efficacy | Key Finding | Source |

| Global CB2 KO mice | Chemotherapy-induced neuropathic pain | Absent | Efficacy is CB2 receptor-dependent. | nih.gov |

| Global CB2 KO mice | Anti-retroviral toxic neuropathy | Absent | Efficacy is CB2 receptor-dependent. | researchgate.netpatsnap.comnih.gov |

| AdvillinCRE/+; CB2f/f mice | Anti-retroviral toxic neuropathy | Absent | Peripheral sensory neuron CB2 receptors are necessary. | researchgate.netpatsnap.comnih.gov |

| AdvillinCRE/+; CB2f/f mice | Carrageenan-induced inflammatory pain | Absent | Peripheral sensory neuron CB2 receptors are necessary. | researchgate.net |

| CB2f/f mice (control for AdvillinCRE/+; CB2f/f) | Anti-retroviral toxic neuropathy | Present | Efficacy observed when peripheral sensory neuron CB2 is intact. | researchgate.netpatsnap.comnih.gov |

| CB2f/f mice (control for AdvillinCRE/+; CB2f/f) | Carrageenan-induced inflammatory pain | Present | Efficacy observed when peripheral sensory neuron CB2 is intact. | researchgate.net |

Elucidation of Mechanistic Insights into the Antinociceptive Actions of the Chemical Compound

Mechanistic investigations have characterized this compound as a slowly signaling, G protein-biased CB2 agonist. nih.govnih.govresearchgate.net In vitro studies have shown that this compound inhibits cAMP accumulation and activates extracellular signal-regulated kinase 1/2 (ERK1/2) signaling, while notably failing to recruit arrestin, activate inositol phosphate signaling, or internalize CB2 receptors. nih.govresearchgate.net This biased signaling profile, favoring G protein pathways over β-arrestin recruitment, may contribute to its therapeutic properties and lack of certain side effects associated with unbiased agonists. nih.govnih.gov

Beyond direct agonism of CB2 receptors on peripheral sensory neurons, this compound's antinociceptive actions may involve modulation of neuroinflammation. Studies have shown that a related CB2 agonist, AM1710, blunted increases in proinflammatory cytokine (IL-1β, TNF-α) and chemokine (CCL2) mRNA expression levels in a model of anti-retroviral toxic neuropathy. patsnap.comnih.gov While this specific finding is reported for AM1710, it suggests a potential anti-inflammatory component to CB2-mediated antinociception that could also be relevant to this compound, given they are both CB2 agonists showing similar efficacy in some models. patsnap.combiorxiv.org

Furthermore, this compound has been shown to attenuate the development of tolerance to morphine's antinociceptive efficacy and can even reverse established morphine tolerance in neuropathic pain models. nih.govresearchgate.netnih.govpatsnap.comnih.govbiorxiv.org This opioid-sparing effect is also dependent on CB2 receptors located on peripheral sensory neurons. researchgate.netpatsnap.comnih.govbiorxiv.org The mechanism underlying this interaction suggests that CB2 activation may enhance the therapeutic properties of opioids while mitigating the development of tolerance and dependence. nih.govnih.gov

| Proposed Mechanism | Evidence/Findings | Source |

| CB2 Receptor Agonism | Efficacy absent in global CB2 KO mice. nih.govresearchgate.netpatsnap.comnih.gov Potent CB2 agonist with low CB1 affinity. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.netpatsnap.comnih.gov |

| Activation of Peripheral Sensory Neuron CB2 Receptors | Efficacy absent in conditional KO mice lacking CB2 on peripheral sensory neurons. researchgate.netresearchgate.netpatsnap.comnih.gov | researchgate.netresearchgate.netpatsnap.comnih.gov |

| G Protein-Biased Signaling | Inhibits cAMP, activates ERK1/2, does not recruit arrestin or internalize receptors in vitro. nih.govresearchgate.net | nih.govresearchgate.net |

| Modulation of Neuroinflammation (Potential) | Related CB2 agonist (AM1710) blunted pro-inflammatory markers in a neuropathic pain model. patsnap.comnih.gov | patsnap.comnih.gov |

| Attenuation/Reversal of Morphine Tolerance | Blocks development and reverses established tolerance in neuropathic models, dependent on peripheral sensory neuron CB2. nih.govresearchgate.netnih.govpatsnap.comnih.govbiorxiv.org | nih.govresearchgate.netnih.govpatsnap.comnih.govbiorxiv.org |

| Opioid Sparing Effect | Synergistic anti-allodynic effects with morphine observed. nih.gov Attenuates morphine reward and physical dependence. nih.gov | nih.gov |

Interactions of Ly2828360 with Opioid Systems

Attenuation of Opioid Tolerance Development by the Chemical Compound

Studies have explored the capacity of LY2828360 to attenuate the development of tolerance to opioid analgesics, such as morphine. Opioid tolerance is a significant clinical challenge, requiring escalating doses to maintain analgesic efficacy, which increases the risk of adverse effects. researchgate.netgrantome.com Research in animal models, specifically in paclitaxel-treated mice and models of antiretroviral-induced neuropathic pain, has demonstrated that this compound can block or suppress the development of morphine tolerance. nih.govnih.govbiorxiv.orgmedscape.combiorxiv.orgiu.edunih.gov

For instance, co-administration of this compound with morphine in wild-type mice treated with paclitaxel blocked morphine tolerance. nih.gov This effect was not observed in CB2 knockout mice, indicating that the attenuation of tolerance is mediated by the CB2 receptor. nih.govbiorxiv.org The ability of this compound to prevent tolerance development has also been observed in models of antiretroviral-induced neuropathic pain, where co-administration with morphine produced sustained suppression of mechanical and cold allodynia, effects that were absent in mice with conditional deletion of CB2 receptors in peripheral sensory neurons. biorxiv.orgnih.gov

Data from studies investigating the effect of this compound on morphine tolerance development are summarized in the table below:

| Animal Model | Opioid Used | This compound Effect on Tolerance Development | CB2 Receptor Dependence | Reference |

| Paclitaxel-treated mice (Wild-type) | Morphine | Blocked/Suppressed | Yes | nih.govnih.gov |

| Paclitaxel-treated mice (CB2 knockout) | Morphine | No effect | N/A | nih.govnih.gov |

| Antiretroviral-induced neuropathic pain (Male) | Morphine | Prevented | Yes (Peripheral CB2) | biorxiv.orgbiorxiv.orgnih.gov |

| Antiretroviral-induced neuropathic pain (Female) | Morphine | Tolerance maintained | N/A | biorxiv.org |

Note: N/A indicates that the dependence on CB2 receptors was specifically tested and found to be absent or the effect was not observed in the knockout/conditional knockout model.

Reversal of Established Opioid Tolerance by the Chemical Compound

Beyond preventing tolerance development, investigations have also explored whether this compound can reverse established opioid tolerance. Research in paclitaxel-treated mice has shown that this compound was able to reverse established morphine tolerance, restoring morphine's antinociceptive efficacy. biorxiv.org Similarly, in a mouse model of antiretroviral-induced neuropathy, treatment with this compound after the establishment of morphine tolerance reversed the mechanical and cold hypersensitivity evoked by the neuropathy model. biorxiv.orgnih.gov This reversal effect was dependent on CB2 receptor expression in peripheral sensory neurons. nih.gov

Modulation of Opioid Reward and Dependence Mechanisms by the Chemical Compound

The impact of this compound on the rewarding and dependence-producing aspects of opioids has been a key area of research, given the critical need to address opioid addiction. nih.govnih.govresearchgate.net

Conditioned Place Preference Studies Involving the Chemical Compound

Conditioned Place Preference (CPP) is a behavioral paradigm used to assess the rewarding properties of drugs. Studies utilizing CPP have investigated the effect of this compound on morphine-induced reward. In wild-type mice, this compound blocked morphine-induced reward in a CPP assay. nih.govnih.govuef.fi Notably, this compound administered alone did not produce reward or aversion in this assay. nih.govnih.govuef.firesearchgate.net The attenuation of morphine-induced reward by this compound was absent in CB2 knockout mice, indicating a CB2 receptor-mediated effect. nih.govnih.govuef.fi Research in rats also suggests that this compound suppresses morphine-induced CPP. researcher.liferesearchgate.net

Physical Dependence Assessments and the Chemical Compound's Impact on Withdrawal Phenomena

Opioid physical dependence is characterized by the emergence of withdrawal symptoms upon cessation of opioid use or administration of an opioid antagonist like naloxone. grantome.com Studies have evaluated the effect of this compound on naloxone-precipitated opioid withdrawal. In morphine-dependent wild-type mice, this compound partially attenuated naloxone-precipitated opioid withdrawal symptoms. nih.govnih.govuef.fi This attenuation was less pronounced in CB2 knockout mice, which exhibited markedly exacerbated withdrawal compared to wild-type mice. nih.govnih.govuef.fi While this compound attenuated withdrawal in neuropathic mice, it did not consistently attenuate naloxone-precipitated withdrawal jumps in non-neuropathic mice when morphine was administered via an escalating dose regimen. nih.gov However, other studies using different CB2 agonists (AM1710, AM1241) have also shown a reduction in naloxone-precipitated opioid withdrawal in morphine-tolerant mice. researchgate.net

Impact of the Chemical Compound on Opioid-Induced Respiratory Depression

Opioid-induced respiratory depression is a life-threatening side effect of opioid use. researchgate.netnih.gov Research has investigated the potential of this compound to mitigate this effect. Studies using whole-body plethysmography in mice have shown that coadministration of this compound with fentanyl attenuated fentanyl-induced respiratory depression in wild-type mice. researchgate.netnih.gov This effect was not observed in CB2 knockout mice, indicating CB2 receptor mediation. researchgate.netnih.gov Importantly, this compound administered alone did not have intrinsic effects on respiratory parameters. researchgate.netnih.gov These findings suggest that this compound may offer CB2-mediated protection against opioid-induced respiratory depression. researchgate.netnih.govlarvol.com

Data illustrating the impact of this compound on fentanyl-induced respiratory depression are presented in the table below:

| Animal Model | Opioid Used | This compound Effect on Respiratory Depression | CB2 Receptor Dependence | Reference |

| Wild-type mice | Fentanyl | Attenuated | Yes | researchgate.netnih.gov |

| CB2 knockout mice | Fentanyl | No effect | N/A | researchgate.netnih.gov |

| Wild-type mice (this compound alone) | N/A | No intrinsic effect | N/A | researchgate.netnih.gov |

| CB2 knockout mice (this compound alone) | N/A | No intrinsic effect | N/A | researchgate.netnih.gov |

Investigation of Synergistic Antinociceptive Effects of the Chemical Compound in Combination with Opioids

Combining analgesics that act through different mechanisms can lead to synergistic effects, allowing for lower doses of each drug and potentially reducing side effects. Research has explored the potential for synergistic antinociceptive effects between this compound and opioids. Isobolographic analysis in a paclitaxel model of chemotherapy-induced neuropathic pain revealed that combinations of this compound and morphine produced synergistic anti-allodynic effects in suppressing mechanical allodynia. nih.govnih.govuef.fi This suggests that co-administration of this compound with opioids may enhance pain relief, particularly in neuropathic pain states. nih.govuef.firesearchgate.net

Analysis of Neurobiological Mechanisms Underlying Opioid-Cannabinoid Receptor Crosstalk with the Chemical Compound this compound

Interactions between the opioid and cannabinoid receptor systems represent a significant area of research, particularly in the context of pain management and the mitigation of opioid-related liabilities such as tolerance and dependence. Opioid receptors (including mu, delta, and kappa) and cannabinoid receptors (CB1 and CB2) are both G protein-coupled receptors (GPCRs) that share similar intracellular signaling mechanisms. usc.edu.aunih.gov These include the inhibition of adenylate cyclase activity, modulation of voltage-dependent calcium channels, activation of inwardly-rectifying potassium channels, and stimulation of the MAP kinase cascade. usc.edu.au Functional interactions between these systems can occur through direct receptor heteromerization or indirect signaling crosstalk. nih.govnih.govbiorxiv.orgnih.gov

This compound is characterized as a selective agonist for the cannabinoid receptor type 2 (CB2). guidetopharmacology.orgcaymanchem.comprobechem.com Studies have shown that this compound exhibits G protein-biased signaling, preferentially activating G protein pathways while failing to recruit beta-arrestin or induce receptor internalization. nih.govnih.govguidetopharmacology.orgprobechem.com This biased signaling profile is considered potentially advantageous, as it may contribute to desired therapeutic effects while avoiding certain side effects associated with beta-arrestin recruitment.

Research investigating the neurobiological mechanisms of this compound in the context of opioid-cannabinoid crosstalk has primarily focused on its impact on opioid tolerance and dependence, particularly in models of neuropathic pain. This compound has demonstrated the ability to attenuate the development of morphine tolerance and physical dependence in mouse models. nih.govbiorxiv.orgnih.govcaymanchem.comresearchgate.netnih.govhcplive.comuef.finih.govnih.govdntb.gov.ua These effects are dependent on the presence of functional CB2 receptors, as they are absent in CB2 knockout mice. nih.govresearchgate.netnih.govuef.finih.gov

The mechanisms underlying morphine tolerance are complex and can involve mu-opioid receptor (MOR) desensitization and internalization, activation and crosstalk of the MAPK pathway, and the involvement of microglia and inflammatory factors. researchgate.net Activation of CB2 receptors by agonists like this compound appears to interfere with these processes. Studies using conditional knockout mice have provided evidence that CB2 receptors located on peripheral sensory neurons play a crucial role in mediating both the antinociceptive effects of CB2 agonists and their ability to spare morphine tolerance in models of neuropathic pain. biorxiv.orgnih.govbiorxiv.org This suggests a direct interaction or modulation within the peripheral nervous system contributes significantly to the observed effects.

Furthermore, this compound has been shown to influence the rewarding aspects associated with opioid use. In a conditioned place preference assay, this compound blocked morphine-induced reward in wildtype mice, an effect that was not observed in CB2 knockout mice. nih.govuef.fi This indicates a CB2 receptor-mediated mechanism in attenuating the reinforcing properties of morphine. This compound has also been reported to partially attenuate naloxone-precipitated opioid withdrawal in morphine-dependent mice. nih.govuef.fi

Ongoing research continues to delve deeper into the cellular and molecular mechanisms of CB2-opioid receptor interaction. This includes efforts to precisely identify the specific CB2-expressing cell types responsible for preventing opioid tolerance and suppressing physical dependence. nih.govgrantome.com Mechanistic studies are also characterizing the differences in CB2R/MOR crosstalk based on the signaling bias and kinetics of various CB2 ligands, aiming for a more complete understanding of these complex neurobiological interactions. grantome.com

The following table summarizes key research findings regarding the effects of this compound on opioid tolerance and dependence in preclinical models:

| Effect Observed | Model System | Key Finding | Citation |

| Attenuation of Morphine Tolerance | Paclitaxel-induced neuropathic pain (mice) | Blocked development of anti-allodynic tolerance to morphine. | nih.govnih.govcaymanchem.comresearchgate.netnih.govuef.fi |

| Attenuation of Physical Dependence | Morphine-dependent mice | Attenuated naloxone-precipitated withdrawal. | nih.govresearchgate.netnih.govuef.fi |

| Synergistic Antinociception | Paclitaxel-induced neuropathic pain (mice) | Produced synergistic anti-allodynic effects with morphine. | nih.govuef.fi |

| Blockade of Morphine Reward | Conditioned place preference (mice) | Blocked morphine-induced reward in wildtype mice, absent in CB2 KOs. | nih.govuef.fi |

| Role of Peripheral Sensory Neurons | Neuropathic pain models (mice) | CB2 receptors on these neurons mediate antinociception and tolerance sparing. | biorxiv.orgnih.govbiorxiv.org |

Translational Research and Clinical Evaluation of Ly2828360

Challenges in Preclinical to Clinical Translation for Cannabinoid Receptor Type 2 Agonists

Furthermore, the complex signaling paradigms and receptor regulation associated with CB2 receptors are not yet fully understood, posing another hurdle in the translational pathway. researchgate.net The interplay between CB2 receptors and other cannabinoid receptors, such as CB1, and how their combined modulation might impact therapeutic effects also requires further investigation. consensus.app The effectiveness of CB2 agonists may also vary depending on the specific disease model and the immune cell populations involved. consensus.app

Clinical Trial Outcomes of the Chemical Compound for Osteoarthritic Pain

LY2828360 was evaluated in a Phase 2 clinical trial specifically for the treatment of osteoarthritic knee pain (ClinicalTrials.gov identifier: NCT01319929). nih.govnih.govnih.govnih.govresearchgate.nethcplive.com

Analysis of Efficacy in Human Clinical Settings for the Chemical Compound

In the Phase 2 clinical trial for osteoarthritic knee pain, this compound did not demonstrate efficacy. nih.govnih.govresearchgate.netnih.govresearchgate.net The study found that this compound and placebo treatments did not differ in achieving the primary endpoint in patients with osteoarthritic knee pain. nih.gov Despite some noted improvements in exploratory pain models, evaluations of this compound's antinociceptive efficacy in published literature regarding this trial have indicated a lack of effectiveness in alleviating knee OA pain. nih.govnih.gov

Clinical Safety and Tolerability Assessments of the Chemical Compound

Assessments of this compound in the clinical trial for osteoarthritic pain indicated that the compound was generally well-tolerated. researchgate.net No specific risks or discomforts associated with this compound were observed in patients who received doses up to 80 mg for 4 weeks. nih.gov The compound lacked toxicity in this clinical trial setting. nih.govnih.govresearchgate.net

Repurposing Strategies and Scientific Rationale for Alternative Indications of the Chemical Compound

Despite the lack of efficacy in the osteoarthritis trial, the safety profile demonstrated by this compound has prompted interest in exploring its potential for alternative indications. hcplive.comresearchgate.net The scientific rationale for repurposing this compound is largely based on its mechanism of action as a G protein-biased CB2 agonist and promising results observed in preclinical models of other pain states, particularly neuropathic pain. nih.govnih.govhcplive.comnih.govmedchemexpress.comresearchgate.net

Preclinical studies have shown that this compound suppresses neuropathic pain in animal models, including chemotherapy-induced neuropathic pain. nih.govnih.govnih.govresearchgate.netmedchemexpress.comresearchgate.netresearchgate.net It has demonstrated sustained efficacy in these models and shown potential in attenuating morphine tolerance and dependence. nih.govnih.govresearchgate.nethcplive.comnih.govresearchgate.netresearchgate.net this compound has also shown efficacy in a preclinical model of joint pain. nih.gov The compound's ability to produce synergistic anti-allodynic effects with morphine in models of chemotherapy-induced neuropathic pain supports its potential utility in opioid-sparing strategies. nih.govnih.govresearchgate.net

The rationale for exploring neuropathic pain indications is further supported by findings that this compound suppressed chemotherapy-induced neuropathic nociception and attenuated opioid withdrawal in morphine-dependent mice. nih.govnih.govmdpi.comresearchgate.net These preclinical results suggest that this compound may be useful as a treatment for chemotherapy-induced neuropathic pain and potentially other neuropathic pain states that are refractory to opioid analgesics. nih.govnih.gov Its G protein-biased signaling profile, which differentiates it from some other CB2 agonists, is also a factor in considering its potential for different therapeutic applications. nih.govnih.govnih.govmedchemexpress.comresearchgate.net

Identification and Validation of Translational Biomarkers for the Chemical Compound's Efficacy

The identification and validation of translational biomarkers for the efficacy of CB2 agonists, including this compound, remain an active area of research. Given the challenges in translating preclinical findings to clinical success for this class of compounds, there is a recognized need for biomarkers that can bridge the gap between animal models and human studies. dovepress.com

Research into the mechanism of action of this compound in preclinical pain models provides insights into potential biomarker pathways. Studies have shown that this compound's antiallodynic effects are dependent on the presence of CB2 receptors. nih.govresearchgate.netnih.govresearchgate.net Investigations into the cell types expressing CB2 that mediate the effects of agonists like this compound are ongoing. researchgate.netresearchgate.net For instance, studies using CB2 reporter mice have implicated CB2 receptors expressed in specific populations of skin cells as a potential target for suppressing chemotherapy-induced neuropathic nociception. researchgate.net This suggests that changes or activity within these cell populations could potentially serve as biomarkers.

Advanced Methodologies and Future Research Directions for Ly2828360

Application of Conditional Knockout Mouse Models for Elucidating Specific Cell Type Contributions to the Chemical Compound's Effects (e.g., peripheral sensory neurons)

Conditional knockout mouse models are proving instrumental in dissecting the specific cell populations responsible for mediating the therapeutic effects of CB2 agonists like LY2828360. Studies utilizing mice with conditional deletion of CB2 receptors from peripheral sensory neurons (AdvillinCRE/+; CB2f/f) have provided crucial insights. Research indicates that CB2 receptors located on peripheral sensory neurons are necessary for the anti-allodynic effects of this compound in models of chemotherapy-induced neuropathic pain and carrageenan-induced inflammatory pain. nih.govnih.govresearchgate.netbiorxiv.orgresearchgate.netbiorxiv.orgnih.gov The anti-allodynic efficacy of this compound was significantly reduced or absent in mice lacking CB2 receptors in these neurons. nih.govnih.govresearchgate.netbiorxiv.orgnih.gov Conversely, the efficacy was preserved in mice where CB2 receptors were deleted from microglia/macrophages (CX3CR1 CRE/+; CB2 f/f), highlighting the primary role of peripheral sensory neurons in these effects. nih.govbiorxiv.orgresearchgate.net These models are vital for pinpointing the cellular targets of this compound and understanding the mechanisms underlying its therapeutic actions.

Development and Application of Advanced Receptor Signaling Assays (e.g., detailed G protein activation kinetics, kinetic bias assessment) for the Chemical Compound

This compound has been characterized as a slowly signaling, G protein-biased CB2 agonist. nih.govnih.govmdpi.com Advanced receptor signaling assays are crucial for a comprehensive understanding of how this compound interacts with the CB2 receptor and initiates intracellular signaling cascades. These assays go beyond simple binding studies to evaluate functional selectivity, or biased signaling, where different ligands can preferentially activate distinct downstream pathways, such as G protein-mediated signaling versus β-arrestin recruitment. mdpi.combiomolther.orgmdpi.com

In vitro studies have shown that this compound inhibits cAMP accumulation and activates ERK1/2 signaling, indicative of G protein coupling, while failing to recruit β-arrestin or induce receptor internalization. nih.govnih.govmdpi.com Further research employing detailed G protein activation kinetics and kinetic bias assessment could provide a more nuanced understanding of the temporal dynamics and specific G protein subtypes activated by this compound. Techniques like Bioluminescence Resonance Energy Transfer (BRET) can be applied to study the proximal interactions of GPCRs with different signaling effectors, including G proteins and β-arrestins, in real-time. biomolther.org Such advanced assays are essential for fully characterizing the biased signaling profile of this compound and informing the development of new, functionally selective CB2 ligands. biomolther.orgmdpi.com

Investigation of Sex-Dependent Effects of the Chemical Compound in Preclinical Models

Emerging research indicates that the effects of this compound may exhibit sex-dependent differences in preclinical models. Specifically, the morphine-sparing effect of this compound has been observed to occur in a sexually dimorphic manner, being present in male mice but absent in female mice in models of neuropathic pain. nih.govbiorxiv.orgresearchgate.netresearchgate.net While the anti-allodynic effects of this compound itself appear to be present in both male and female mice in some pain models, the interaction with opioid tolerance seems to differ between sexes. nih.govnih.govbiorxiv.orgnih.gov Future research should systematically investigate these sex differences across various pain models and explore the underlying mechanisms, which could involve hormonal influences, differential CB2 receptor expression or signaling, or sex-specific pain processing pathways. nih.govbiorxiv.org

Exploration of Novel Combination Therapy Paradigms Involving the Chemical Compound

The potential for this compound to be used in combination therapy, particularly with opioids, is a significant area of future research. Preclinical studies have shown that this compound can produce synergistic anti-allodynic effects when combined with morphine in models of neuropathic pain. nih.govuef.fi Furthermore, this compound has demonstrated the ability to attenuate the development of morphine tolerance and reduce signs of opioid dependence and withdrawal symptoms in mice. nih.govnih.govmedscape.comresearchgate.netnih.govuef.fimdpi.commedchemexpress.com These findings suggest that combining this compound with lower doses of opioids could provide effective pain relief while mitigating some of the significant liabilities associated with chronic opioid use, such as tolerance, dependence, and reward. nih.govnih.govmedscape.comnih.govuef.fi Future studies are needed to optimize combination strategies, determine optimal dosing ratios, and evaluate efficacy and safety in relevant preclinical models before potential translation to clinical settings.

Identification and Exploration of Novel Therapeutic Indications for the Chemical Compound beyond Pain Management (e.g., addiction)

Beyond its established role in pain modulation, the therapeutic potential of this compound is being explored for other indications, notably in the field of addiction. Preclinical studies suggest that this compound, as a G protein-biased CB2 agonist, may hold therapeutic potential for the treatment of addiction to various substances, including opioids, THC, nicotine, psychostimulants, and depressants. researchgate.netmdpi.commdpi.com Research indicates that this compound can block morphine-induced conditioned place preference, a measure of reward, and partially attenuate opioid withdrawal symptoms. researchgate.netnih.govnih.govuef.fimdpi.com Given the involvement of CB2 receptors in modulating the rewarding and reinforcing effects of drugs of abuse, further investigation into the utility of this compound for substance use disorders is warranted. nih.gov This could involve exploring its effects on drug self-administration, relapse, and other addiction-related behaviors in preclinical models. researchgate.netmdpi.com

Pharmacological Characterization of Structurally Related Cannabinoid Receptor Type 2 Ligands and Analogues of the Chemical Compound

Pharmacological characterization of structurally related CB2 receptor ligands and analogues of this compound is crucial for understanding the structure-activity relationships and developing novel compounds with potentially improved properties. This compound is a potent CB2 receptor agonist with similar affinity for human and rat CB2 receptors and low affinity for CB1 receptors. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Comparing the signaling profiles, efficacy, and in vivo effects of this compound with other structurally distinct CB2 agonists, such as AM1710, can provide valuable insights into the molecular determinants of biased signaling and therapeutic action. nih.govbiorxiv.orgbiorxiv.orgnih.gov Research into novel scaffolds and modifications of the this compound structure could lead to the identification of new CB2 ligands with enhanced potency, selectivity, or a more favorable biased signaling profile for specific therapeutic applications. core.ac.uk

Identification of Downstream Signaling Modulators and Effectors of the Chemical Compound's Actions

Understanding the downstream signaling modulators and effectors that mediate the actions of this compound is essential for fully elucidating its mechanisms of action. As a G protein-coupled receptor, CB2 activation by this compound primarily involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and decreased cAMP levels. mdpi.compitt.edu this compound has also been shown to activate ERK1/2 signaling. nih.govnih.gov

Future research should aim to comprehensively map the signaling pathways activated by this compound, including the specific G protein subtypes involved and the downstream kinases, ion channels, and transcription factors that are modulated. mdpi.commdpi.compitt.edu Techniques such as phosphoproteomics and transcriptomics could be employed to identify global changes in protein phosphorylation and gene expression following this compound administration. mdpi.com Identifying these downstream effectors will provide a more complete picture of how this compound exerts its therapeutic effects and may reveal novel targets for therapeutic intervention.

Future Directions in Cannabinoid Receptor Type 2 Agonist Development and Optimization

The development and optimization of cannabinoid receptor type 2 (CB2) agonists continue to be an active area of research, driven by the potential to target various pathological conditions without the psychotropic effects associated with CB1 receptor activation. This compound, despite not progressing for osteoarthritic pain, has shown potential in other areas, highlighting the complexity and ongoing need for refined approaches in CB2 agonist research. hcplive.comukri.org

A key focus for future directions is enhancing the selectivity of CB2 agonists over the closely related CB1 receptor. While CB1 and CB2 share significant sequence homology, particularly in their transmembrane regions, differences in their binding pockets can be exploited for selective ligand design. researchgate.netrsc.orgnih.gov The CB1 binding pocket is described as a narrow, cross-shaped slit enclosed by hydrophobic residues, whereas the CB2 pocket is larger and more rounded, potentially accommodating more flexible ligands. rsc.org Strategies such as enlarging molecular size, increasing hydrogen bond interactions with key CB2 residues (e.g., Asp101, Leu182), and carefully distributing hydrophobic groups are being explored to improve CB2 selectivity. researchgate.netrsc.org

Beyond selectivity, future research aims to optimize the pharmacological properties of CB2 agonists, including their metabolic stability and pharmacokinetic profiles, which have been limitations for some compounds. rsc.orgacs.org Classical medicinal chemistry strategies like molecular hybridization, scaffold hopping, and bioisosterism are employed to achieve a balance between selectivity, activity, and favorable pharmacokinetic characteristics. rsc.org

Another critical area is the investigation of functional selectivity, also known as biased agonism. This involves designing ligands that selectively activate specific downstream signaling pathways coupled to the CB2 receptor, rather than activating all pathways equally. acs.orgmdpi.comnih.gov Understanding how functional selectivity contributes to the therapeutic efficacy and potential side effects of CB2 ligands is crucial for maximizing therapeutic potential and minimizing unwanted outcomes. nih.gov Studies have identified striking functional selectivity in various classes of CB2 agonists, where some compounds activate certain signaling pathways but not others, such as inhibiting voltage-dependent calcium channels or inducing receptor internalization. acs.orgnih.govuniversiteitleiden.nl

The elucidation of CB2 receptor tertiary structure through recent advances in structural biology is revolutionizing structure-guided drug design. researchgate.netnih.gov This provides detailed insights into ligand-binding interactions and receptor activation mechanisms, facilitating the rational design of novel and more selective agonists. nih.gov Computational approaches, including in silico docking and function-based computational screening protocols, are increasingly utilized to identify lead compounds and predict their activity and selectivity profiles. acs.orgacs.org

Furthermore, future research will delve deeper into understanding the precise cell types expressing CB2 receptors that mediate the desired therapeutic effects, particularly in complex conditions like neuropathic pain and endometriosis. hcplive.comukri.orgnih.govbiorxiv.org this compound, for instance, has shown efficacy in suppressing neuropathic pain and attenuating morphine tolerance in mouse models, and ongoing preclinical studies are evaluating its potential for treating endometriosis-associated pain. hcplive.comukri.orgnih.govbiorxiv.org Identifying the specific peripheral sensory afferent subtypes that contribute to the antinociceptive effects of CB2 agonists is necessary. nih.govbiorxiv.org

The potential for repurposing compounds like this compound, which have demonstrated safety in humans but did not succeed for their initial indications, represents another avenue for future development. hcplive.comukri.org

Improving Selectivity: Utilizing structural information and rational design to enhance selectivity over CB1 receptors. researchgate.netrsc.orgnih.gov

Optimizing Pharmacokinetics: Applying medicinal chemistry strategies to improve metabolic stability and reduce clearance. rsc.orgacs.org

Exploiting Functional Selectivity: Designing biased agonists to target specific signaling pathways for improved efficacy and reduced side effects. acs.orgmdpi.comnih.gov

Leveraging Structural Biology and Computational Methods: Utilizing high-resolution receptor structures and computational tools for rational drug design and screening. researchgate.netnih.govacs.org

Identifying Target Cell Types: Pinpointing the specific cells expressing CB2 receptors responsible for therapeutic effects in various conditions. hcplive.comnih.govbiorxiv.org

Repurposing Existing Compounds: Exploring new indications for compounds with established safety profiles. hcplive.comukri.org

These strategies, supported by detailed research findings and advanced methodologies, aim to overcome the challenges in developing potent, selective, and efficacious CB2 agonists for a range of therapeutic applications.

Key Research Areas and Findings in CB2 Agonist Development:

| Research Area | Key Findings / Future Focus | Relevant Compounds (Examples from Search Results) |

| Selectivity over CB1 | Exploiting differences in binding pocket structure; Strategies to enlarge molecular size and increase specific interactions. researchgate.netrsc.org | HU-308 derivatives, JWH-151, Compound 81, Purine derivatives rsc.orgacs.orgacs.org |

| Pharmacokinetic Optimization | Improving metabolic stability and reducing clearance through structural modifications. rsc.orgacs.org | Bicyclic 2-pyridone compounds, Purine derivatives rsc.orgacs.org |

| Functional Selectivity | Identifying agonists that selectively activate specific downstream signaling pathways (e.g., G protein vs. β-arrestin). acs.orgnih.govuniversiteitleiden.nl | Aminoalkylindole family agonists, this compound (G protein-biased) hcplive.comnih.gov |

| Structure-Guided Design | Utilizing high-resolution CB2 structures and computational methods (docking, screening) for rational design. researchgate.netnih.govacs.org | Compounds identified through computational screening acs.org |

| Target Cell Identification | Determining specific cell types (e.g., peripheral sensory neurons, microglia) where CB2 activation mediates effects. hcplive.comnih.govbiorxiv.org | This compound hcplive.comnih.govbiorxiv.org |

| New Therapeutic Indications | Exploring the potential of CB2 agonists in conditions like neuropathic pain and endometriosis. hcplive.comukri.org | This compound hcplive.comukri.org |

Q & A

Q. What is the primary pharmacological mechanism of LY2828360 in modulating neuropathic pain?

this compound is a G protein-biased cannabinoid CB2 receptor agonist that inhibits cAMP accumulation and activates ERK1/2 signaling pathways . Preclinical studies demonstrate its efficacy in suppressing paclitaxel-induced neuropathic pain and reversing sciatic nerve injury-related mechanical allodynia in rodent models. Unlike traditional CB2 agonists, this compound exhibits slow onset but sustained efficacy, making it suitable for chronic pain management .

Q. How does this compound interact with opioid receptors to influence morphine tolerance?

this compound co-administered with morphine prevents and reverses morphine tolerance in male mice by enhancing morphine’s anti-allodynic effects. This interaction is mediated through CB2 receptors in primary sensory neurons, as shown in AdvillinCRE/+;CB2f/f conditional knockout mice. The sparing of morphine tolerance is sex-dependent, with stronger effects observed in males .

Q. What preclinical models validate this compound’s efficacy in chemotherapy-induced peripheral neuropathy (CIPN)?

this compound was tested in paclitaxel-induced CIPN models using CB2f/f and AdvillinCRE/+;CB2f/f mice. It delayed mechanical and cold hypersensitivity progression at 3 mg/kg (i.p.) but did not fully prevent pain. Efficacy persisted post-treatment cessation, suggesting prolonged modulation of CB2 pathways .

Advanced Research Questions

Q. How do experimental designs account for sex differences in this compound’s effects on opioid tolerance?

Studies employed a two-phase design: (1) this compound pretreatment followed by morphine administration, and (2) concurrent administration. Tolerance sparing was observed only in male CB2f/f mice, not in females or conditional knockouts. Researchers used naloxone-precipitated withdrawal assays and conditioned place preference (CPP) tests to quantify sex-specific behavioral outcomes .

Q. What methodological challenges arise in analyzing this compound’s biased signaling via ERK1/2 versus cAMP pathways?

Quantifying biased agonism requires parallel assays:

- cAMP inhibition : Measured using forskolin-stimulated cAMP accumulation in HEK293 cells expressing CB2 receptors.

- ERK1/2 activation : Assessed via phospho-ERK1/2 immunoblotting. this compound’s bias factor (ΔΔlog(τ/KA)) must be normalized to reference agonists (e.g., CP55,940) to confirm G protein bias .

Q. How do contradictory findings in this compound’s clinical vs. preclinical efficacy inform translational research?

While this compound failed in human osteoarthritis trials (NCT01319929), preclinical data showed efficacy in CIPN and opioid tolerance models. This discrepancy highlights the need for:

Q. What statistical approaches resolve data variability in this compound’s dose-response relationships?

Nonlinear regression models (e.g., four-parameter logistic curves) were applied to dose-response data from escalating dosing paradigms (0.1–3 mg/kg). Between-group differences in paclitaxel-treated vs. control mice were analyzed via two-way ANOVA with Tukey’s post hoc tests .

Methodological Considerations

- Animal Models : Use conditional knockout mice (e.g., AdvillinCRE/+;CB2f/f) to isolate peripheral vs. central CB2 effects .

- Behavioral Assays : Combine von Frey filament testing (mechanical allodynia) and acetone drop tests (cold hypersensitivity) for comprehensive pain phenotyping .

- Pharmacokinetics : Monitor this compound’s slow onset (peak plasma concentration at 4–6 hours) to align dosing schedules with behavioral assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.